molecular formula C9H20O2 B1583069 Dibutoxymethane CAS No. 2568-90-3

Dibutoxymethane

Cat. No.: B1583069
CAS No.: 2568-90-3
M. Wt: 160.25 g/mol
InChI Key: QLCJOAMJPCOIDI-UHFFFAOYSA-N
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Description

Dibutoxymethane, also known as 1-(butoxymethoxy)butane, is an organic compound with the chemical formula C₉H₂₀O₂. It is an oligoether or acetal containing two butyl groups and a methylene grouping. This compound is commonly used in cosmetics as a cleansing agent or solvent and is also utilized in diesel fuel to reduce the formation of soot and nitrogen oxides .

Mechanism of Action

Target of Action

Dibutoxymethane is an oligoether or acetal containing two butyl groups and a methylene grouping . It is primarily used in cosmetics, as a cleansing agent, or solvent . The primary targets of this compound are soot and nitrogen oxides present in diesel fuel .

Mode of Action

The interaction of this compound with its targets results in a reduction in the formation of soot and nitrogen oxides when added to diesel fuel . This suggests that this compound interacts with these compounds and alters their chemical structure, thereby reducing their presence in the diesel fuel .

Biochemical Pathways

It is known that this compound’s action results in a decrease in the formation of soot and nitrogen oxides . These compounds are part of the combustion process in diesel engines, suggesting that this compound may affect pathways related to combustion and fuel efficiency .

Pharmacokinetics

It is known that this compound is insoluble in water , which may impact its bioavailability and distribution.

Result of Action

The primary result of this compound’s action is a reduction in the formation of soot and nitrogen oxides when added to diesel fuel . This suggests that this compound has a beneficial effect on the performance and emissions of diesel engines .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, its effectiveness in reducing soot and nitrogen oxides may be affected by the quality of the diesel fuel and the operating conditions of the engine . Furthermore, this compound is derived from corn, a renewable resource , which contributes to its classification as a green solvent .

Preparation Methods

Dibutoxymethane can be synthesized through a condensation reaction involving formaldehyde and butanol. One method involves reacting a 30-50% formaldehyde solution with butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is then subjected to distillation to separate the desired product . Industrial production methods typically follow similar synthetic routes but may involve additional purification steps to achieve higher purity levels.

Chemical Reactions Analysis

Dibutoxymethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butyric acid derivatives, while reduction can produce butanol derivatives .

Scientific Research Applications

Dibutoxymethane has several scientific research applications across various fields:

Comparison with Similar Compounds

Dibutoxymethane is similar to other acetal compounds such as dimethoxymethane and diethoxymethane. it is unique in its specific combination of butyl groups and a methylene grouping, which imparts distinct physical and chemical properties. For instance, dimethoxymethane and diethoxymethane are commonly used in the cosmetic industry, but this compound offers a less toxic alternative with comparable solvent capabilities .

Similar Compounds

  • Dimethoxymethane
  • Diethoxymethane
  • Dibutyl formal

This compound’s unique structure and properties make it a versatile compound with a wide range of applications in various scientific and industrial fields.

Properties

IUPAC Name

1-(butoxymethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCJOAMJPCOIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062528
Record name Butane, 1,1'-[methylenebis(oxy)]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butane, 1,1'-[methylenebis(oxy)]bis-
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CAS No.

2568-90-3
Record name Dibutoxymethane
Source CAS Common Chemistry
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Record name Dibutoxymethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIBUTOXYMETHANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241
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Record name Butane, 1,1'-[methylenebis(oxy)]bis-
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Record name Butane, 1,1'-[methylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[methylenebis(oxy)]dibutane
Source European Chemicals Agency (ECHA)
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Record name DIBUTOXYMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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